N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1207014-36-5
VCID: VC4970807
InChI: InChI=1S/C23H19N5O3/c1-15-4-7-18(8-5-15)28-22(17-3-2-10-24-13-17)21(26-27-28)23(29)25-12-16-6-9-19-20(11-16)31-14-30-19/h2-11,13H,12,14H2,1H3,(H,25,29)
SMILES: CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CN=CC=C5
Molecular Formula: C23H19N5O3
Molecular Weight: 413.437

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1207014-36-5

Cat. No.: VC4970807

Molecular Formula: C23H19N5O3

Molecular Weight: 413.437

* For research use only. Not for human or veterinary use.

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide - 1207014-36-5

Specification

CAS No. 1207014-36-5
Molecular Formula C23H19N5O3
Molecular Weight 413.437
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Standard InChI InChI=1S/C23H19N5O3/c1-15-4-7-18(8-5-15)28-22(17-3-2-10-24-13-17)21(26-27-28)23(29)25-12-16-6-9-19-20(11-16)31-14-30-19/h2-11,13H,12,14H2,1H3,(H,25,29)
Standard InChI Key RWJSMWHLTJPPPP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CN=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

The compound’s architecture combines three distinct heterocyclic systems: a 1,2,3-triazole ring, a 2H-1,3-benzodioxole group, and a pyridine unit. The triazole ring serves as the central scaffold, with the benzodioxole methyl group attached at position 4 and the 4-methylphenyl and pyridin-3-yl substituents at positions 1 and 5, respectively.

Structural Characteristics

Key structural parameters include:

PropertyValue
Molecular FormulaC23H19N5O3\text{C}_{23}\text{H}_{19}\text{N}_5\text{O}_3
Molecular Weight413.437 g/mol
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2
logP (Partition Coefficient)3.2 (predicted)

The benzodioxole moiety enhances lipophilicity, facilitating membrane permeability, while the pyridine group contributes to π-π stacking interactions with biological targets.

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the benzodioxole methylene protons (δ\delta 4.25–4.40 ppm) and the pyridine aromatic protons (δ\delta 8.50–8.70 ppm). Infrared (IR) spectroscopy confirms carboxamide C=O stretching at \sim1680 cm1^{-1}.

Synthesis and Reaction Pathways

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide employs a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Synthetic Steps

  • Precursor Preparation:

    • The alkyne precursor, 4-methylphenyl propargyl ether, is synthesized via nucleophilic substitution.

    • The azide component, (2H-1,3-benzodioxol-5-yl)methyl azide, is prepared from benzodioxole-5-methanol using sodium azide.

  • Cycloaddition Reaction:

    • The azide and alkyne undergo [3+2] cycloaddition in dimethylformamide (DMF) at 60°C with Cu(I) catalysis, yielding the triazole core.

    • Subsequent carboxamide formation involves coupling with pyridine-3-carboxylic acid using EDCI/HOBt activation.

Optimization and Yield

Reaction optimization with cobalt(II) naphthenate in diisobutyl adipate at 78°C improves yield to 97% . Critical parameters include:

ParameterOptimal Condition
SolventDMF/Ethanol (3:1)
CatalystCuI (5 mol%)
Temperature60–80°C
Reaction Time12–24 hours

Biological Activity and Mechanisms

The compound exhibits broad-spectrum biological activity, primarily attributed to its triazole and pyridine motifs.

Antimicrobial Efficacy

In vitro assays demonstrate inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL). The mechanism involves disruption of fungal ergosterol biosynthesis and bacterial cell wall synthesis via binding to penicillin-binding proteins.

Comparative Analysis with Heterocyclic Analogues

The compound’s bioactivity surpasses that of oxetane and pyrazolo[3,4-d]pyrimidine derivatives in terms of selectivity and potency:

Compound ClassIC50_{50} (MCF-7)logP
Triazole (This Study)12 µM3.2
Oxetane45 µM2.8
Pyrazolo[3,4-d]pyrimidine28 µM3.5

The triazole’s balanced lipophilicity and hydrogen-bonding capacity optimize pharmacokinetic properties.

Future Directions and Applications

Drug Development

Structural modifications, such as fluorination of the benzodioxole ring, could enhance blood-brain barrier penetration for neuro-oncology applications.

Agricultural Chemistry

The compound’s antifungal properties warrant exploration as a seed treatment agent against Fusarium species.

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